BenchChemオンラインストアへようこそ!

4-(4-Ethylpiperazin-1-yl)butan-1-amine

Sigma-1 Receptor Neuroprotection Pain

Validated CNS pharmacophore with sigma-1 (Ki 3.80nM) and GPR35 (IC50 22nM) activity. Ethylpiperazine core optimizes BBB penetration vs methyl/unsubstituted analogs. Primary amine enables facile bioconjugation. Cited in 24 patents—reduced SAR risk. Ideal for probe synthesis and lead optimization. ≥95% purity.

Molecular Formula C10H23N3
Molecular Weight 185.315
CAS No. 4486-93-5
Cat. No. B2469323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethylpiperazin-1-yl)butan-1-amine
CAS4486-93-5
Molecular FormulaC10H23N3
Molecular Weight185.315
Structural Identifiers
SMILESCCN1CCN(CC1)CCCCN
InChIInChI=1S/C10H23N3/c1-2-12-7-9-13(10-8-12)6-4-3-5-11/h2-11H2,1H3
InChIKeyPZNAFVVVYJUKGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Ethylpiperazin-1-yl)butan-1-amine: A Piperazine-Based Alkylamine Building Block for CNS-Targeted Drug Discovery


4-(4-Ethylpiperazin-1-yl)butan-1-amine (CAS 4486-93-5) is a tertiary amine featuring an N-ethylpiperazine ring tethered to a butylamine side chain . Its core piperazine moiety, a common pharmacophore in CNS therapeutics [1], is alkylated with an ethyl group that modulates lipophilicity and receptor binding profiles compared to unsubstituted or shorter-chain analogs [2]. The compound is predominantly utilized as a versatile building block in medicinal chemistry and chemical biology, with its primary amine terminus enabling facile conjugation to carboxylic acid-containing scaffolds or fluorophores .

Why 4-(4-Ethylpiperazin-1-yl)butan-1-amine Cannot Be Replaced by Unsubstituted or Methyl-Piperazine Analogs


The ethyl substituent on the piperazine ring of 4-(4-Ethylpiperazin-1-yl)butan-1-amine is not a trivial structural variation. In piperazine-based ligands, the N-alkyl group directly influences both the pKa of the distal amine and the molecule's lipophilicity, which in turn dictate blood-brain barrier penetration and receptor subtype selectivity [1]. Unsubstituted piperazines (e.g., 4-(piperazin-1-yl)butan-1-amine) exhibit higher polarity and reduced membrane permeability, while methyl analogs (e.g., 4-(4-methylpiperazin-1-yl)butan-1-amine) often show altered sigma-1 receptor affinity and different metabolic stability profiles [2]. Without direct comparative binding data, a researcher cannot assume functional equivalence; subtle changes in N-alkyl chain length can invert selectivity or abolish target engagement [3]. The following quantitative evidence establishes the specific binding profile that distinguishes this compound.

Quantitative Differentiation Evidence for 4-(4-Ethylpiperazin-1-yl)butan-1-amine: Binding Affinity, Selectivity, and IP Landscape


Sigma-1 Receptor Affinity: 1.70 nM IC50 vs. Class-Leading Antagonists

4-(4-Ethylpiperazin-1-yl)butan-1-amine demonstrates high-affinity binding to the sigma-1 receptor with an IC50 of 1.70 nM in a guinea pig cerebellum membrane assay using [3H]-DTG as radioligand [1]. This potency is comparable to established sigma-1 tool compounds and exceeds the affinity of many first-generation piperazine derivatives. In a separate displacement assay using [3H]-(+)-pentazocine, the compound exhibited a Ki of 3.80 nM in guinea pig brain membranes [2].

Sigma-1 Receptor Neuroprotection Pain CNS Pharmacology

Functional Selectivity: Negligible Activity at TAAR5 (EC50 >10 µM) vs. Sigma-1 Engagement

In a functional cAMP accumulation assay using HEK293 cells expressing mouse TAAR5, 4-(4-Ethylpiperazin-1-yl)butan-1-amine exhibited an EC50 >10,000 nM, indicating negligible agonism at this trace amine-associated receptor [1]. This contrasts with its nanomolar sigma-1 receptor affinity (IC50 = 1.70 nM), demonstrating a >5,000-fold selectivity window.

Target Selectivity Off-Target Profiling TAAR5 CNS Safety

GPR35 Agonist Activity: IC50 = 22 nM in Human HT-29 Cells

The compound acts as a potent agonist at human GPR35, with an IC50 of 22 nM in a desensitization assay using HT-29 colorectal adenocarcinoma cells [1]. This activity is comparable to reference GPR35 agonists such as zaprinast and lodoxamide.

GPR35 Inflammation Metabolic Disease GPCR Pharmacology

Intellectual Property Footprint: 24 Patent Citations vs. 0-2 for Unsubstituted Analogs

According to PubChemLite annotation, 4-(4-Ethylpiperazin-1-yl)butan-1-amine is cited in 24 patents [1]. In contrast, the unsubstituted analog 4-(piperazin-1-yl)butan-1-amine has limited patent presence, and the methyl analog shows sparse patent citations [2]. This higher patent count reflects the ethyl-substituted compound's demonstrated utility in proprietary drug discovery programs.

Patent Landscape IP Freedom-to-Operate Commercial Viability Drug Discovery

Procurement-Driven Application Scenarios for 4-(4-Ethylpiperazin-1-yl)butan-1-amine Based on Verified Differentiation


Sigma-1 Receptor Chemical Probe Development for CNS Pain and Neuroprotection Studies

Researchers developing sigma-1 receptor ligands for neuropathic pain, depression, or neurodegenerative disease models should prioritize this compound based on its sub-5 nM binding affinity (IC50 = 1.70 nM, Ki = 3.80 nM) [1] and >5,000-fold selectivity over TAAR5 [2]. The butylamine linker provides a flexible handle for conjugation to fluorophores, biotin, or solid supports without abolishing sigma-1 affinity, making it suitable for chemical probe synthesis.

GPR35 Agonist Lead Optimization for Inflammatory Bowel Disease or Metabolic Disorders

Given its potent GPR35 agonism (IC50 = 22 nM in human HT-29 cells) [1], this compound serves as an ideal starting scaffold for medicinal chemistry campaigns targeting GPR35-mediated pathways. The ethylpiperazine moiety confers favorable physicochemical properties for oral bioavailability optimization, while the primary amine allows rapid analoging via amide coupling or reductive amination.

Proprietary Drug Discovery Programs Requiring Validated Building Blocks with Strong IP Precedent

Procurement teams and medicinal chemistry groups seeking building blocks with established utility should note the 24 patent citations for this specific analog [1]. This metric indicates that the ethyl-substituted piperazine-butylamine scaffold has been selected over unsubstituted or methyl analogs in multiple proprietary discovery programs, suggesting a validated SAR advantage and reduced risk of investing in an unproven chemical space.

Bioconjugation and Chemical Biology Studies Requiring Spacer-Modified Piperazine Linkers

The combination of a flexible butylamine chain and a tertiary ethylpiperazine core makes this compound uniquely suited for bioconjugation applications. The primary amine can be functionalized with NHS esters, isothiocyanates, or carboxylic acids, while the ethylpiperazine group maintains aqueous solubility and reduces non-specific binding compared to more hydrophobic N-arylpiperazine analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Ethylpiperazin-1-yl)butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.